molecular formula C38H50N6O5 B577459 Saquinavir-d9 CAS No. 1356355-11-7

Saquinavir-d9

Cat. No.: B577459
CAS No.: 1356355-11-7
M. Wt: 679.9 g/mol
InChI Key: QWAXKHKRTORLEM-ABBOPLMISA-N
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Preparation Methods

The preparation of Saquinavir-d9 involves the incorporation of deuterium atoms into the saquinavir molecule. This is typically achieved through synthetic routes that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated solvents and deuterated reducing agents can be used to introduce deuterium into the molecule .

Industrial production of this compound follows similar principles but on a larger scale. The process involves multiple steps, including the synthesis of intermediate compounds, purification, and final deuteration. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Saquinavir-d9, like its non-deuterated counterpart, undergoes various chemical reactions. These include:

    Oxidation: Saquinavir can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can convert saquinavir into its reduced forms.

    Substitution: Saquinavir can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions are typically hydroxylated or reduced metabolites, which are often inactive compared to the parent compound .

Scientific Research Applications

HIV Treatment

Saquinavir-d9 is primarily recognized for its application in HIV therapy. It is often used in combination with other antiretroviral agents to enhance therapeutic efficacy. Clinical studies have demonstrated that saquinavir, when administered with ritonavir, significantly reduces plasma HIV RNA levels and increases CD4+ T-cell counts, indicating improved immune function in patients with advanced HIV infection .

Clinical Study Insights

In a study involving high-dose saquinavir (7200 mg/day), patients exhibited a mean reduction in plasma HIV RNA levels by 1.34 log copies/mL and an increase in CD4+ counts by 121 cells/mm³ over 24 weeks . These findings underscore the drug's effectiveness in managing HIV.

Cancer Treatment

Recent studies have explored the repurposing of this compound as an anticancer agent. Research indicates that saquinavir exhibits cytotoxic effects against various cancer cell lines, including cervical cancer and Kaposi's sarcoma. For instance, one study reported that saquinavir significantly reduced cell proliferation and invasion in cervical cancer cells (HeLa) at concentrations lower than those required to affect proteasomal activities .

Case Study: Cervical Cancer

A study assessed the effects of saquinavir on several cervical cancer cell lines (CC1, CC2, HeLa, CaSki). Saquinavir showed the highest inhibitory effect on cell proliferation across all tested concentrations (5-80 μM), suggesting its potential as a therapeutic agent against high-risk human papillomavirus-related cancers .

COVID-19 Treatment

The emergence of COVID-19 has prompted investigations into existing antiviral drugs for their efficacy against SARS-CoV-2. Saquinavir has demonstrated promising results in silico and in vitro as an inhibitor of the SARS-CoV-2 main protease (3CLpro), which is essential for viral replication .

Efficacy Data Summary

ApplicationStudy TypeKey Findings
HIV Treatment Clinical TrialHigh-dose regimen reduced plasma HIV RNA levels significantly; improved CD4+ counts
Cancer Treatment In Vitro StudyInhibition of cell proliferation in cervical cancer cells; effective at low concentrations
COVID-19 Treatment In Silico/In VitroInhibits SARS-CoV-2 main protease; potential for repurposing

Mechanism of Action

Saquinavir-d9, being an isotopologue of saquinavir, shares the same mechanism of action. Saquinavir inhibits the HIV-1 protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the protease, saquinavir prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus . The molecular targets involved include the HIV-1 protease enzyme and the pathways related to viral replication .

Biological Activity

Saquinavir-d9 is a deuterated form of saquinavir, an HIV protease inhibitor that has been extensively studied for its biological activity against HIV-1 and its potential applications in cancer treatment. This article delves into the biological mechanisms, pharmacokinetics, therapeutic applications, and research findings related to this compound, supported by data tables and case studies.

Overview of Saquinavir

Saquinavir was the first protease inhibitor approved for the treatment of HIV-1, significantly altering the landscape of HIV therapy. Its mechanism involves the inhibition of the HIV-1 protease enzyme, which is crucial for viral maturation and replication. Saquinavir is typically administered in combination with other antiretrovirals due to its low oral bioavailability (approximately 4%) and extensive first-pass metabolism .

This compound operates similarly to its parent compound, inhibiting the protease enzyme critical for HIV-1 lifecycle. The drug mimics the peptide bond cleaved by HIV protease, preventing the maturation of viral particles and thereby reducing viral load in infected individuals. This mechanism is illustrated in the following table:

Mechanism Description
Target Enzyme HIV-1 Protease
Action Competitive inhibition of protease activity
Result Production of immature, non-infectious viral particles

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

Parameter Value
Bioavailability ~4% (increased with ritonavir)
Volume of Distribution ~700 L
Protein Binding ~98%
Metabolism Primarily via CYP3A4
Elimination Route Fecal excretion (81-88%)

Biological Activity Against Cancer

Recent studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated cytotoxic effects across various cancer cell lines, including cervical cancer and Kaposi's sarcoma.

Case Study: Cervical Cancer

A study evaluated the effects of Saquinavir on cervical cancer cell lines (HeLa, CaSki) at concentrations ranging from 5 to 80 μM. The findings indicated:

  • Inhibition of Cell Proliferation: Saquinavir showed significant inhibition of cell growth compared to control groups.
  • Mechanism: The drug was found to modulate proteasomal activity and induce apoptosis independently of its anti-HIV effects .

Table: Antitumor Effects of this compound

Cancer Type Cell Line(s) IC50 (μM) Effects Observed
Cervical CancerHeLa, CaSki10-15Reduced proliferation and invasion
Kaposi's SarcomaKS cells5-20Inhibition of angiogenesis
GlioblastomaU37315-25Induction of apoptosis

Research Findings

  • Antiviral Activity: In vitro studies have shown that this compound effectively inhibits replication of clinical isolates of HIV-1 in various cell-based assays .
  • Cancer Treatment Potential: Research indicates that Saquinavir can reduce tumor growth and invasion in models of Kaposi's sarcoma and cervical cancer through mechanisms such as apoptosis induction and inhibition of angiogenesis .
  • Combination Therapy: When used with ritonavir, this compound's bioavailability significantly increases, enhancing its antiviral efficacy .

Q & A

Basic Research Questions

Q. How does deuterium labeling in Saquinavir-d9 enhance its utility in metabolic studies?

this compound, with nine hydrogen atoms replaced by deuterium, provides distinct isotopic signatures for tracking drug metabolism. This labeling allows researchers to differentiate the parent compound from metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR). The mass shift caused by deuterium improves sensitivity in MS, enabling precise quantification of drug distribution and clearance in biological systems . For NMR, deuterium substitution reduces signal overlap, simplifying spectral analysis of molecular interactions .

Q. What experimental protocols are recommended for incorporating this compound into HIV protease inhibition assays?

  • Step 1: Prepare control and test samples using this compound at concentrations reflecting physiological ranges (e.g., 0.1–10 µM).
  • Step 2: Use fluorogenic substrates (e.g., HIV-1 protease-specific peptides) to measure enzymatic activity inhibition.
  • Step 3: Quantify inhibition via high-performance liquid chromatography (HPLC) or fluorescence detection, comparing deuterated and non-deuterated Saquinavir to assess isotopic effects on binding kinetics.
  • Validation: Include deuterium-free Saquinavir as a control to isolate isotopic impacts .

Q. How should researchers address baseline noise in NMR studies of this compound-protein interactions?

Optimize sample preparation by:

  • Using deuterated solvents (e.g., D₂O) to minimize background signals.
  • Employing gradient-enhanced spectroscopy (e.g., ¹H-¹³C HSQC) to resolve overlapping peaks.
  • Applying line-sharpening algorithms during data processing to enhance signal clarity .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved in cross-laboratory studies?

Contradictions often arise from variations in experimental conditions (e.g., liver microsome sources, incubation times). To harmonize results:

  • Standardization: Adopt consensus protocols (e.g., Human Liver Microsome Assay guidelines) for enzyme activity and incubation parameters.
  • Cross-Validation: Use orthogonal techniques (e.g., LC-MS/MS for metabolite quantification and isotopic tracing for pathway mapping) to confirm findings .
  • Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., cytochrome P450 isoform expression levels) .

Q. What strategies improve the reproducibility of this compound’s pharmacokinetic (PK) modeling in heterogeneous biological systems?

  • Model Design: Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for deuterium’s kinetic isotope effects (KIEs) on drug absorption and distribution.
  • Data Integration: Combine in vitro metabolic data (e.g., hepatic clearance rates) with in vivo imaging (e.g., PET scans using deuterium-labeled analogs) to refine compartmental models .
  • Open Science: Share raw datasets and computational scripts via platforms like GitHub to enable independent verification .

Q. How can researchers optimize this compound’s use in studying drug-resistant HIV protease variants?

  • Experimental Workflow:

  • Step 1: Generate mutant proteases (e.g., V82A, I84V) via site-directed mutagenesis.
  • Step 2: Perform kinetic assays with this compound to measure inhibition constants (KiK_i) and compare with wild-type enzymes.
  • Step 3: Use X-ray crystallography or cryo-EM to visualize deuterium’s impact on binding pocket interactions.
    • Data Interpretation: Apply molecular dynamics simulations to quantify energy differences in deuterated vs. non-deuterated binding .

Q. Methodological Tables

Table 1: Key Parameters for MS/NMR Analysis of this compound

TechniqueKey ParameterThis compound ValueApplication
LC-MS/MSCollision Energy30–35 eVQuantify plasma concentrations
¹H NMRSpectral Window0.5–10 ppmResolve methyl-deuterium peaks
MALDI-TOFLaser Intensity70–80%Detect intact drug-protein complexes

Table 2: Common Pitfalls and Solutions in Metabolic Studies

IssueCauseSolution
Metabolite Signal OverlapCo-elution in HPLCUse deuterated mobile phases or tandem MS/MS
Enzyme Batch VariabilityMicrosome source differencesPre-screen batches for CYP3A4 activity
KIEs Skewing PK ModelsDeuterium’s mass effectAdjust model coefficients using isotope effect databases

Properties

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAXKHKRTORLEM-ABBOPLMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662189
Record name N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 0.22 g/100 mL @ 25 °C
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2X10-31 mm Hg @ 25 °C /Estimated/
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

While the complete mechanisms of antiviral activity of saquinavir have not been fully elucidated, saquinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Saquinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the replication cycle of HIV and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because saquinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, saquinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Saquinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Saquinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside antiretroviral agents, the antiviral activity of saquinavir does not depend on intracellular conversion to an active metabolite. Saquinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, ritonavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of some nucleoside reverse transcriptase inhibitors and HIV protease inhibitors may be additive or synergistic.
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline solid, Off-white to white very fine powder

CAS No.

1356355-11-7, 127779-20-8
Record name N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAQUINAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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